molecular formula C13H22O B14510736 2,5,9-Trimethyldeca-1,8-dien-3-one CAS No. 62834-95-1

2,5,9-Trimethyldeca-1,8-dien-3-one

Cat. No.: B14510736
CAS No.: 62834-95-1
M. Wt: 194.31 g/mol
InChI Key: NGQCWPVAYXLOCM-UHFFFAOYSA-N
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Description

2,5,9-Trimethyldeca-1,8-dien-3-one is a monoterpenoid ketone characterized by a linear deca-1,8-diene backbone with methyl substituents at positions 2, 5, and 9, and a ketone group at position 2.

Properties

CAS No.

62834-95-1

Molecular Formula

C13H22O

Molecular Weight

194.31 g/mol

IUPAC Name

2,5,9-trimethyldeca-1,8-dien-3-one

InChI

InChI=1S/C13H22O/c1-10(2)7-6-8-12(5)9-13(14)11(3)4/h7,12H,3,6,8-9H2,1-2,4-5H3

InChI Key

NGQCWPVAYXLOCM-UHFFFAOYSA-N

Canonical SMILES

CC(CCC=C(C)C)CC(=O)C(=C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,9-Trimethyldeca-1,8-dien-3-one typically involves the use of specific starting materials and reagents under controlled conditions. One common method involves the aldol condensation of suitable aldehydes and ketones, followed by dehydration to form the conjugated diene system. The reaction conditions often include the use of bases such as sodium hydroxide or potassium hydroxide, and the process is carried out under reflux conditions to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of 2,5,9-Trimethyldeca-1,8-dien-3-one may involve more scalable processes, such as continuous flow reactors. These methods allow for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions are crucial in industrial production to ensure efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2,5,9-Trimethyldeca-1,8-dien-3-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding epoxides or ketones using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert the conjugated diene system into saturated hydrocarbons using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions can occur at the methyl groups, leading to the formation of halogenated derivatives when treated with halogens like chlorine or bromine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), Lewis acids.

Major Products Formed

    Oxidation: Epoxides, ketones.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated derivatives.

Scientific Research Applications

2,5,9-Trimethyldeca-1,8-dien-3-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,5,9-Trimethyldeca-1,8-dien-3-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt cell membranes or interfere with essential enzymatic processes. The conjugated diene system allows for various interactions with biological molecules, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Isopiperitenone (p-mentha-1,8-dien-3-one)

  • Structure : Shares the p-mentha-1,8-diene backbone with a ketone at position 3 .
  • Key Differences : Lacks the methyl substituents at positions 2, 5, and 9 present in 2,5,9-Trimethyldeca-1,8-dien-3-one.
  • Source : Found in oil glands of Astigmata mites (e.g., Tyrophagus, Schwiebea) .
  • Function: Acts as a pheromone or defensive compound in mites. Methyl groups in 2,5,9-Trimethyldeca-1,8-dien-3-one may enhance hydrophobicity or stability compared to isopiperitenone.

Evodone (p-mentha-4,8-dien-3-one)

  • Structure : Features a ketone at position 3 but double bonds at 4,8 instead of 1,8 .
  • Key Differences : Altered double bond positioning reduces conjugation and may lower reactivity in electrophilic additions.
  • Source : Isolated from Euodia hortensis essential oil .
  • Application : Used in fragrances; the 1,8-diene conjugation in 2,5,9-Trimethyldeca-1,8-dien-3-one could confer distinct UV absorption or odor profiles.

Spiro[5.5]undeca-1,8-dien-3-one (CAS 61661-47-0)

  • Structure : Spirocyclic framework with fused rings, differing from the linear structure of 2,5,9-Trimethyldeca-1,8-dien-3-one .
  • Key Differences: The spiro system imposes steric constraints, reducing conformational flexibility. The methyl groups in 2,5,9-Trimethyldeca-1,8-dien-3-one may enhance solubility in nonpolar matrices compared to this rigid spiro compound.

Bicyclo[3.2.2]nona-6,8-dien-3-one

  • Structure : Bicyclic system with a ketone at position 3, contrasting with the linear backbone of 2,5,9-Trimethyldeca-1,8-dien-3-one .
  • Key Differences : Bicyclic framework increases ring strain and thermal stability. The linear structure of 2,5,9-Trimethyldeca-1,8-dien-3-one may favor volatility and diffusion in biological systems.
  • Application : Used in photoresist formulations for lithography .

Structural and Functional Analysis Table

Compound Backbone Oxygen Position Key Substituents Source/Application
2,5,9-Trimethyldeca-1,8-dien-3-one Linear deca-1,8-diene 3 2-, 5-, 9-methyl Hypothesized arthropod/plant
Isopiperitenone p-mentha-1,8-diene 3 None Astigmata mites
Evodone p-mentha-4,8-diene 3 None Euodia hortensis
Spiro[5.5]undeca-1,8-dien-3-one Spirocyclic 3 1,5,5,9-tetramethyl Synthetic
Bicyclo[3.2.2]nona-6,8-dien-3-one Bicyclic 3 None Photoresist synthesis

Research Findings and Implications

Conjugation vs. Ring Strain : The 1,8-diene conjugation in 2,5,9-Trimethyldeca-1,8-dien-3-one may facilitate UV-induced reactions, whereas spiro and bicyclic analogs prioritize structural rigidity for synthetic applications .

Ecological Role: Analogous to Astigmata monoterpenoids, 2,5,9-Trimethyldeca-1,8-dien-3-one may serve as a semiochemical, with methyl groups modulating interaction specificity with receptors .

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